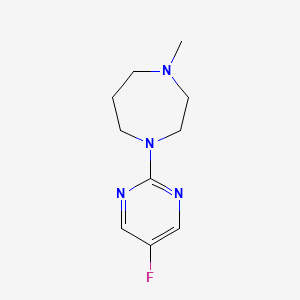

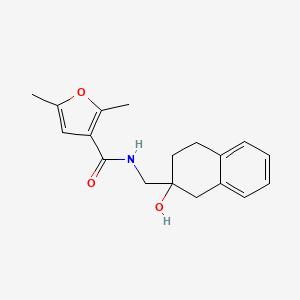

![molecular formula C20H24N4O3S2 B2558414 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide CAS No. 865592-38-7](/img/structure/B2558414.png)

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound with the molecular formula C20H24N4O3S2 and a molecular weight of 432.561.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. However, there are related compounds such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole that have been synthesized and evaluated for their pharmacological properties2.Molecular Structure Analysis

The molecular structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide consists of 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.Physical And Chemical Properties Analysis

The physical and chemical properties of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not readily available. However, its molecular weight is known to be 432.561.Scientific Research Applications

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to the compound , has shown potent activity in vitro. These compounds are potent selective class III agents, indicating potential in cardiac electrophysiological applications. They exhibit potency and efficacy in models of reentrant arrhythmias comparable to clinical trial compounds (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These compounds demonstrate high inhibition efficiencies, suggesting their utility in protecting materials against corrosion (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown inhibitory effects on several enzyme activities. Molecular docking studies have been performed to understand the interactions between these compounds and enzymes, offering insights into potential therapeutic applications (Alyar et al., 2019).

Microwave-mediated Synthesis

Efficient synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, demonstrating their potential for various biochemical applications. These methods allow for the construction of novel heterocyclic compounds with potential pharmacological activities (Darweesh et al., 2016).

Antimicrobial Agents

New benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, targeting the DHPS enzyme. These compounds show promising antimicrobial properties against various strains of bacteria, highlighting their potential as novel antimicrobial agents (Azzam et al., 2022).

Safety And Hazards

There is no specific information available on the safety and hazards of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.

Future Directions

The future directions for research on N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not clear due to the lack of available literature on this compound. Further research is needed to understand its synthesis, mechanism of action, and potential applications.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field or refer to a trusted scientific database.

properties

IUPAC Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-11-17-18(13-16)28-20(21-17)22-19(25)14-8-7-9-15(12-14)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZODBATSKEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)

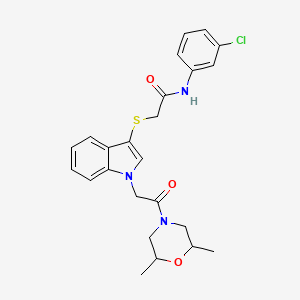

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)

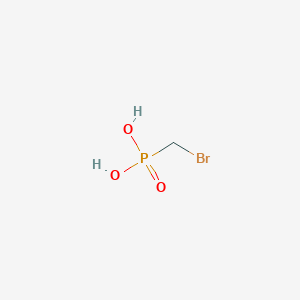

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)

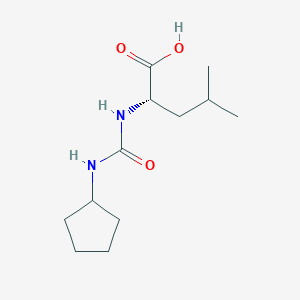

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)

![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)